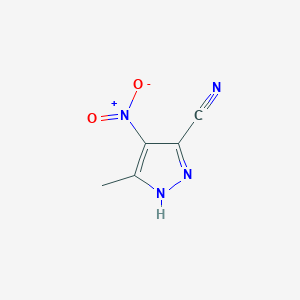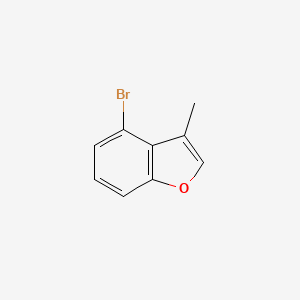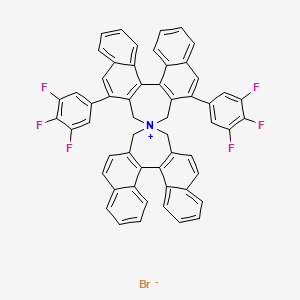
Dicycloplatin
Übersicht
Beschreibung
Dicycloplatin ist ein platinbasiertes Chemotherapeutikum, das zur Behandlung verschiedener Krebsarten eingesetzt wird, darunter nicht-kleinzelliges Lungenkarzinom und Prostatakrebs . Es handelt sich um ein neuartiges Platin-Analogon, das im Vergleich zu anderen platinbasierten Medikamenten wie Cisplatin und Carboplatin eine bessere Löslichkeit und Stabilität gezeigt hat . This compound wurde in China entwickelt und 2012 von der chinesischen FDA zugelassen .
Herstellungsmethoden
This compound wird aus Platinpulver in einer Reihe von 10 Schritten synthetisiert . Der Wirtsteil von this compound ist Carboplatin, und der Gastteil ist 1,1-Cyclobutan-dicarbonsäure. Diese Komponenten werden durch Wasserstoffbrückenbindungen verknüpft und bilden eine stabile supramolekulare Struktur . Die Herstellung erfolgt durch Vermischen von Carboplatin mit 1,1-Cyclobutan-dicarbonsäure im molaren Verhältnis 1:1, gefolgt von Lichtschutz bei Temperaturen von 0 bis 60 °C .
Vorbereitungsmethoden
Dicycloplatin is synthesized from platinum powder through a series of 10 steps . The host part of this compound is carboplatin, and the guest part is 1,1-cyclobutane dicarboxylic acid. These components are linked by hydrogen bonds, forming a stable supramolecular structure . The preparation involves combining carboplatin with 1,1-cyclobutane dicarboxylic acid in a molar ratio of 1:1, followed by protection from light at temperatures ranging from 0 to 60°C .
Analyse Chemischer Reaktionen
Dicycloplatin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Häufig verwendete Reagenzien in diesen Reaktionen sind Wasserstoffperoxid zur Oxidation und Natriumborhydrid zur Reduktion . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Platin-DNA-Addukte, die die DNA-Synthese und -Transkription hemmen und so zum Zelltod führen .
Wissenschaftliche Forschungsanwendungen
Dicycloplatin wurde umfassend auf seine Antikrebsaktivität untersucht. Es hemmt die Proliferation von Krebszellen und induziert Apoptose über den mitochondrialen und den Death-Rezeptor-Signalweg . This compound hat in präklinischen und klinischen Studien eine signifikante Antitumoraktivität gezeigt und dabei weniger Nebenwirkungen als Carboplatin . Es wurde in Kombination mit anderen Chemotherapeutika, wie z. B. Paclitaxel, zur Behandlung von fortgeschrittenem nicht-kleinzelligen Lungenkrebs eingesetzt . Zusätzlich wurde this compound auf sein Potenzial untersucht, Nebenwirkungen zu reduzieren und die Wirksamkeit der Krebsbehandlung zu verbessern .
Wirkmechanismus
This compound wirkt durch die Bildung von Platin-DNA-Addukten, die die DNA-Synthese und -Transkription hemmen und so zum Zelltod führen . Diese Wirkung ähnelt der anderer platinhaltiger Medikamente, die Quervernetzungen innerhalb und zwischen DNA-Strängen bilden und so die Fähigkeit der Krebszelle, ihre DNA zu replizieren und zu reparieren, stören . This compound induziert die Aktivierung von DNA-Schadenssignalwegen, darunter die doppelt phosphorylierte Checkpoint-Kinase 2 (CHK2), Brustkrebs-1 (BRCA1) und dreifach phosphoryliertes p53 . Diese Signalwege spielen eine entscheidende Rolle bei der Induktion der Apoptose in Krebszellen .
Wirkmechanismus
Dicycloplatin works by forming platinum-DNA adducts, which inhibit DNA synthesis and transcription, leading to cell death . This action is similar to that of other platinum-containing drugs, which form cross-links within and between DNA strands, disrupting the cancer cell’s ability to replicate and repair its DNA . This compound induces the activation of DNA damage pathways, including double-phosphorylated checkpoint kinase 2 (CHK2), breast cancer 1 (BRCA1), and triple-phosphorylated p53 . These pathways play a crucial role in the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Dicycloplatin wird mit anderen platinbasierten Medikamenten wie Cisplatin und Carboplatin verglichen . Während Cisplatin und Carboplatin kovalente Bindungsmoleküle sind, ist this compound ein Wasserstoffbrücken-Supramolekül, was zu seiner besseren Löslichkeit und Stabilität beiträgt . This compound hat im Vergleich zu Carboplatin weniger Nebenwirkungen und eine bessere Verträglichkeit gezeigt . Zusätzlich hat this compound in präklinischen und klinischen Studien eine signifikante Antitumoraktivität gezeigt, was es zu einem vielversprechenden Chemotherapeutikum macht .
Eigenschaften
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylate;cyclobutane-1,1-dicarboxylic acid;platinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O4.2H3N.Pt/c2*7-4(8)6(5(9)10)2-1-3-6;;;/h2*1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJQICKYWPGJDT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8Pt | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287402-09-9 | |
| Record name | (SP-4-2)-Diammine[1,1-cyclobutanedicarboxylato(2-)-κO,κO′′]platinum 1,1-cyclobutanedicarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=287402-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicycloplatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287402099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DICYCLOPLATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KC57I4UNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Oxo-4-azatricyclo[4.2.1.0,3,7]nonane-3-carboxylic acid](/img/structure/B3257283.png)





![Acetic acid [2-[[(6,6-dimethoxy-3-oxo-1-cyclohexa-1,4-dienyl)amino]-oxomethyl]phenyl] ester](/img/structure/B3257317.png)





